

An In-depth Technical Guide on (D-Ser4,D-Trp6)-LHRH (Triptorelin)

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Compound of Interest

Compound Name: (D-Ser4,D-Trp6)-LHRH

Cat. No.: B561424

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide **(D-Ser4,D-Trp6)-LHRH**, commonly known as Triptorelin. Triptorelin is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, with significant applications in the treatment of hormone-dependent cancers, such as prostate cancer, and other endocrine disorders. This document details its molecular characteristics, mechanism of action, relevant experimental protocols, and key signaling pathways.

Core Molecular and Physical Data

Triptorelin is a decapeptide with a modified amino acid sequence compared to the native Gonadotropin-Releasing Hormone. These modifications, specifically the substitution of glycine at position 6 with D-tryptophan and the presence of D-serine at position 4, confer enhanced stability and a higher affinity for the GnRH receptor.

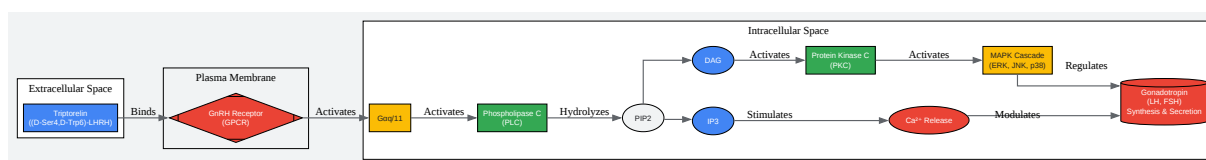
Parameter	Value	Reference
Molecular Formula	C64H82N18O13	[1][2][3]
Molecular Weight	1311.45 g/mol	[1]
Synonyms	Triptorelin, (D-Trp6)-LHRH, GnRH agonist	[4]
CAS Number	57773-63-4	

Mechanism of Action

Triptorelin functions as a superagonist of the GnRH receptor. Upon initial administration, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone levels in males and estrogen levels in females. However, continuous administration leads to the downregulation of GnRH receptors on pituitary gonadotrophs. This desensitization results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a reduction of gonadal steroid production to castration levels. This hormonal suppression is the primary mechanism underlying its therapeutic efficacy in hormone-sensitive conditions.

Signaling Pathways

The binding of Triptorelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate the synthesis and secretion of gonadotropins.



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Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Triptorelin

This protocol outlines the Fmoc-based solid-phase synthesis of Triptorelin.

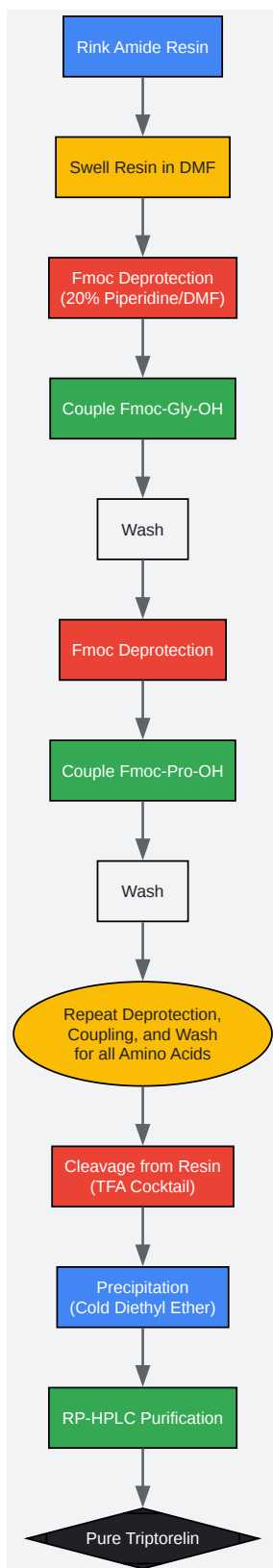
Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Trp(Boc), Leu, Arg(Pbf), Pro, Gly)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours.
- First Amino Acid Coupling (Glycine):
 - Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
 - Wash the resin thoroughly with DMF and DCM.

- Activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.
- Add the activated amino acid solution to the resin and shake for 2-4 hours.
- Monitor the coupling reaction using a Kaiser test.
- Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Triptorelin sequence (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).
- Cleavage and Deprotection:
 - After the final coupling, wash the resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the crude peptide.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
 - The crude peptide is then purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).



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Caption: Solid-Phase Peptide Synthesis Workflow.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

- Preparative RP-HPLC system with a UV detector
- C18 column (e.g., 10 μ m particle size, 250 x 22 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Crude Triptorelin peptide

Procedure:

- **Sample Preparation:** Dissolve the crude Triptorelin in a minimal amount of Mobile Phase A.
- **Column Equilibration:** Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
- **Injection and Elution:** Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
- **Fraction Collection:** Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak representing Triptorelin.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain the final purified Triptorelin powder.

In Vitro Bioassay: LNCaP Cell Proliferation Assay

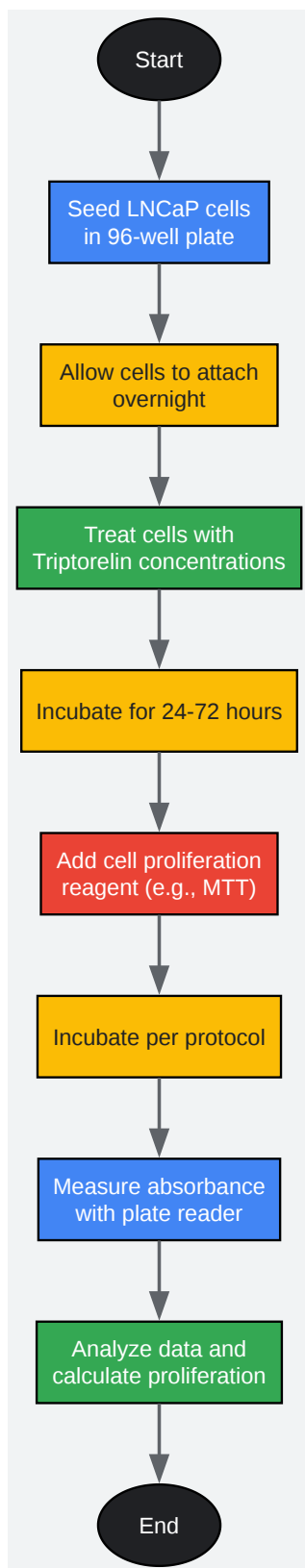
This assay evaluates the effect of Triptorelin on the proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP.

Materials:

- LNCaP cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Triptorelin stock solution
- Cell proliferation assay kit (e.g., MTT, XTT, or WST-1)
- 96-well cell culture plates
- Plate reader

Procedure:

- **Cell Seeding:** Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of Triptorelin (e.g., 10^{-10} M to 10^{-5} M). Include a vehicle control (medium without Triptorelin).
- **Incubation:** Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- **Proliferation Measurement:** Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength using a plate reader.
- **Data Analysis:** Calculate the percentage of cell proliferation relative to the vehicle control.



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Caption: LNCaP Cell Proliferation Assay Workflow.

This technical guide provides foundational information for researchers and professionals working with **(D-Ser4,D-Trp6)-LHRH**. For specific applications, further optimization of the described protocols may be necessary.

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